3-Chloroacenaphthene
Overview
Description
3-Chloroacenaphthene is an organic compound with the molecular formula C₁₂H₉Cl and a molecular weight of 188.65 g/mol . It is a derivative of acenaphthene, where one hydrogen atom is replaced by a chlorine atom at the third position. This compound appears as an off-white to pale yellow solid and is known for its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroacenaphthene is typically synthesized through the chlorination of acenaphthene. The process involves the reaction of acenaphthene with copper(I) chloride (CuCl) under controlled conditions . The steps are as follows:
- Acenaphthene and copper(I) chloride are added to a reaction vessel.
- The mixture is heated to facilitate the reaction.
- The product is extracted using an organic solvent and then purified through drying and crystallization to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Chloroacenaphthene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nitration: Typically involves the use of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as reagents.
Substitution: Various nucleophiles can be used to replace the chlorine atom, such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH).
Major Products Formed
Scientific Research Applications
3-Chloroacenaphthene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroacenaphthene involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis . The pathways involved include the activation of the aromatic ring and subsequent reactions with various nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: The parent compound without the chlorine substitution.
1-Chloroacenaphthene: A positional isomer with the chlorine atom at the first position.
2-Chloroacenaphthene: Another positional isomer with the chlorine atom at the second position.
Uniqueness
3-Chloroacenaphthene is unique due to the specific position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-chloro-1,2-dihydroacenaphthylene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBQLXLMWUXKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204276 | |
Record name | Acenaphthylene, 3-chloro-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5573-31-9 | |
Record name | Acenaphthylene, 3-chloro-1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005573319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthylene, 3-chloro-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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